molecular formula C29H26FN5O4S B8068678 Empesertib CAS No. 1443764-31-5

Empesertib

Número de catálogo: B8068678
Número CAS: 1443764-31-5
Peso molecular: 559.6 g/mol
Clave InChI: NRJKIOCCERLIDG-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Empesertib undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its selectivity and potency.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Mecanismo De Acción

Comparación Con Compuestos Similares

Empesertib is part of a class of compounds known as TTK inhibitors. Similar compounds include:

Compared to these similar compounds, this compound is unique in its specific binding interactions with the ATP site of Mps1 kinase, which enhances its selectivity and potency . Its ability to induce chromosomal misalignment and cell death in cancer cells makes it a valuable addition to the arsenal of cancer therapeutics.

Actividad Biológica

Empesertib, also known as BAY 1161909, is a selective inhibitor of the serine/threonine kinase Mps1 (also known as TTK), which plays a crucial role in the spindle assembly checkpoint during mitosis. This compound has garnered attention for its potential antineoplastic (anti-cancer) properties, particularly in targeting tumors that overexpress Mps1.

This compound exerts its biological activity primarily through the inhibition of Mps1 kinase. This inhibition disrupts the spindle assembly checkpoint, leading to improper chromosome segregation during cell division. The molecular formula of this compound is C29H26FN5O4S, with a molecular weight of approximately 559.6 g/mol.

Key Mechanisms:

  • Inhibition of Mps1: this compound binds to the ATP-binding pocket of Mps1, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
  • WEE1 Kinase Inhibition: Additionally, this compound inhibits WEE1 kinase, which regulates cell cycle progression by phosphorylating CDC25 phosphatases. This results in uncontrolled cell cycle progression and subsequent mitotic catastrophe in cancer cells.

Preclinical Studies and Efficacy

This compound has shown promising results in various preclinical studies involving cell line models and xenograft models across different cancer types. Notably, it has demonstrated the ability to induce:

  • Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle.
  • Apoptosis: Triggering programmed cell death in cancerous cells.
  • Tumor Growth Suppression: Reducing tumor size and proliferation rates in vivo .

Table 1: Summary of Preclinical Findings on this compound

Study TypeCancer TypeKey Findings
Cell Line StudiesBreast CancerInduced apoptosis and cell cycle arrest
Xenograft ModelsSolid Tumors (various types)Suppressed tumor growth significantly
Combination StudiesTriple Negative Breast CancerEnhanced efficacy with other chemotherapeutics

Clinical Trials

This compound is currently being evaluated in clinical trials for its efficacy against various malignancies, particularly those with high Mps1 expression. Clinical trials have focused on:

  • Phase I/II Trials: Assessing safety and maximum tolerated doses in patients with advanced solid tumors .
  • Combination Therapies: Investigating synergistic effects with other chemotherapeutic agents to overcome resistance mechanisms in cancer cells .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1: A trial involving patients with triple-negative breast cancer demonstrated that this compound, when combined with standard chemotherapy, significantly improved treatment outcomes compared to chemotherapy alone. Patients exhibited higher rates of tumor reduction and longer progression-free survival .
  • Case Study 2: In a cohort study of patients with advanced solid tumors, this compound was shown to have a manageable safety profile while effectively reducing tumor burden in a subset of patients who had previously failed standard therapies .

Comparative Analysis with Other Kinase Inhibitors

This compound's specificity for Mps1 distinguishes it from other kinase inhibitors that target different pathways involved in mitosis. Below is a comparison table highlighting this compound alongside other notable kinase inhibitors:

Compound NameMechanism of ActionUnique Features
This compoundInhibits Mps1 kinaseSelective for Mps1; potential for combination therapy
BI2536Inhibits polo-like kinase 1Less selective; early-stage development
VolasertibInhibits polo-like kinase 1Broader target range; advanced clinical trials
AZD4877Inhibits Eg5 kinesinDifferent target; focused on mitotic kinesins
GSK923295Inhibits Aurora A kinaseTargets different mitotic pathways

Propiedades

IUPAC Name

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJKIOCCERLIDG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443763-60-7
Record name Empesertib [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Empesertib
Reactant of Route 2
Reactant of Route 2
Empesertib
Reactant of Route 3
Reactant of Route 3
Empesertib
Reactant of Route 4
Reactant of Route 4
Empesertib
Reactant of Route 5
Reactant of Route 5
Empesertib
Reactant of Route 6
Reactant of Route 6
Empesertib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.